molecular formula C6H4ClN3S B2365306 2-Chlorothieno[2,3-d]pyrimidin-4-amine CAS No. 56844-22-5

2-Chlorothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2365306
CAS No.: 56844-22-5
M. Wt: 185.63
InChI Key: GOBLWWCPIDMWPL-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4ClN3S. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring.

Mechanism of Action

    Target of Action

    The primary target of 2-Chlorothieno[2,3-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

    Mode of Action

    The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking against it . This interaction can inhibit the enzyme’s activity, leading to disruption in the normal functioning of the microbial cells.

    Biochemical Pathways

    The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway. This disruption can lead to a deficiency in essential cellular components, affecting the growth and survival of the microorganisms .

    Result of Action

    The compound has demonstrated moderate antimicrobial activity against both Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), as well as antifungal activity on Aspergillus niger and Fusarium oxysporum . This suggests that the action of this compound at the molecular and cellular level results in the inhibition of microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the desired compound is obtained by treating this intermediate with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine yields 2-amino-thieno[2,3-d]pyrimidine derivatives, while substitution with a thiol yields thioether derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothieno[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chlorothieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBLWWCPIDMWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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